molecular formula C19H26N2O4S B7153047 N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide

Cat. No.: B7153047
M. Wt: 378.5 g/mol
InChI Key: MHLANMJVOGCGIQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a pyrrolidine ring, and an ethylsulfonylphenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-2-26(24,25)16-10-5-14(6-11-16)7-12-18(22)21-13-3-4-17(21)19(23)20-15-8-9-15/h5-6,10-11,15,17H,2-4,7-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLANMJVOGCGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethylsulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens, often in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides/sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activities such as enzyme inhibition, receptor binding, or as a lead compound in drug discovery programs.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural components suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The cyclopropyl group might confer rigidity and specificity to the binding, while the ethylsulfonylphenyl moiety could enhance interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    N-cyclopropyl-1-[3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide: Contains a chlorophenyl group instead of ethylsulfonylphenyl.

    N-cyclopropyl-1-[3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide: Features a nitrophenyl group.

Uniqueness

N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

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